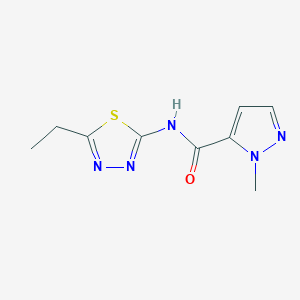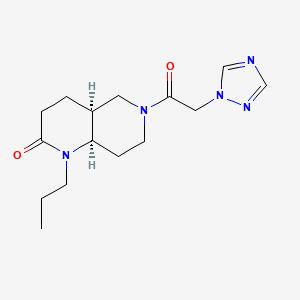
N-(3-methylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine, commonly known as MTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTA is a triazine-based compound that has been found to have a wide range of biological activities, including anticancer, antifungal, and antiviral properties.
科学的研究の応用
MTA has been extensively studied for its potential applications in various fields. In cancer research, MTA has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. MTA has also been shown to have antifungal and antiviral properties, making it a potential candidate for the treatment of fungal and viral infections. Additionally, MTA has been studied for its potential use as a herbicide.
作用機序
The mechanism of action of MTA is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. MTA has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis, which may contribute to its anticancer properties. MTA has also been shown to inhibit the activity of fungal and viral enzymes, making it a potential candidate for the treatment of fungal and viral infections.
Biochemical and Physiological Effects:
MTA has been shown to have a wide range of biochemical and physiological effects. In cancer cells, MTA has been shown to induce apoptosis and cell cycle arrest, leading to the inhibition of cell growth. MTA has also been shown to inhibit the activity of dihydrofolate reductase, leading to the inhibition of DNA synthesis. In fungal and viral infections, MTA has been shown to inhibit the activity of fungal and viral enzymes, leading to the inhibition of fungal and viral growth.
実験室実験の利点と制限
MTA has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, MTA also has some limitations, including its potential toxicity and the need for further studies to understand its mechanism of action fully.
将来の方向性
There are several future directions for the study of MTA. One potential direction is the development of MTA-based drugs for the treatment of cancer, fungal, and viral infections. Another potential direction is the study of the mechanism of action of MTA to better understand its biological activities. Additionally, the study of the potential toxicity of MTA and its effects on the environment is also an essential area of future research.
Conclusion:
MTA is a chemical compound with significant potential for various scientific research applications. Its wide range of biological activities, including anticancer, antifungal, and antiviral properties, makes it a potential candidate for the development of drugs for the treatment of various diseases. The synthesis method of MTA has been optimized to achieve high yields of MTA with high purity. The mechanism of action of MTA is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. MTA has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, further studies are needed to fully understand its mechanism of action and potential toxicity.
合成法
MTA can be synthesized using various methods, including the reaction of 3-methylbenzenamine with cyanuric chloride and trifluoroacetic acid. Another method involves the reaction of 3-methylbenzenamine with 2,4,6-trichloro-1,3,5-triazine in the presence of sodium bicarbonate. These methods have been optimized to achieve high yields of MTA with high purity.
特性
IUPAC Name |
2-N-(3-methylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5/c1-6-3-2-4-7(5-6)16-10-18-8(11(12,13)14)17-9(15)19-10/h2-5H,1H3,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJUFGUZVGGWMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-hydroxy-3-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide](/img/structure/B5439674.png)
![1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine](/img/structure/B5439680.png)
![2-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B5439687.png)
![1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,4-triazole](/img/structure/B5439696.png)

![N-(4-fluorophenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5439703.png)
![1-[3-({3-[(3-hydroxyazetidin-1-yl)carbonyl]-1H-pyrazol-5-yl}methoxy)phenyl]ethanone](/img/structure/B5439709.png)

![methyl 2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5439724.png)
![1-(4-fluorobenzoyl)-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5439729.png)
![2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5439732.png)
![3-(4-ethyl-1H-pyrazol-5-yl)-1-{[2-(pyrrolidin-1-ylmethyl)-1,3-thiazol-5-yl]carbonyl}piperidine](/img/structure/B5439751.png)
![(2S*,4S*,5R*)-5-(4-chlorophenyl)-1,2-dimethyl-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B5439767.png)